molecular formula C18H20N2O4 B5143623 N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide

N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide

Cat. No. B5143623
M. Wt: 328.4 g/mol
InChI Key: NMKCVGMGZRPCOC-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide, also known as MNPNB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNPNB is a synthetic compound that belongs to the class of amides and is widely used in laboratory experiments to study its mechanism of action and biochemical and physiological effects.

Mechanism of Action

N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide is believed to work by inhibiting the activity of certain enzymes in the body, particularly those involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and by inhibiting their production, N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide may have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide has a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, which makes it a potential candidate for the treatment of various pain and inflammatory conditions. N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide has also been shown to have anticonvulsant effects, which makes it a potential candidate for the treatment of epilepsy. Additionally, N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to have anticancer properties, which makes it a potential candidate for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide in laboratory experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a valuable tool in studying the mechanism of action of various drugs and enzymes. However, one of the limitations of using N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide is its potential toxicity. Studies have shown that high doses of N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide can cause liver damage and other adverse effects.

Future Directions

There are several future directions for the study of N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide. One area of research is the development of new drugs that are based on the structure of N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide. Another area of research is the study of the effects of N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide on other physiological systems, such as the cardiovascular and respiratory systems. Additionally, there is a need for further studies to determine the optimal dosage and administration of N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide in various applications.

Synthesis Methods

N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide is synthesized by the reaction of 4-methyl-2-nitroaniline and 3-methylphenol with butanoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide.

Scientific Research Applications

N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide has been extensively studied for its potential applications in various fields of science. It is primarily used in neuroscience research to study the effects of the compound on neuronal activity. N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide has also been used in pharmacology research to study the mechanism of action of various drugs. Furthermore, N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide has shown potential in the field of cancer research due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-13-5-3-6-15(11-13)24-10-4-7-18(21)19-16-9-8-14(2)12-17(16)20(22)23/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKCVGMGZRPCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide

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